COX-2 Inhibition Potency in Cellular Assays: N-(3-Cyanophenyl)methanesulfonamide vs. Celecoxib Benchmark
N-(3-Cyanophenyl)methanesulfonamide demonstrates measurable COX-2 inhibitory activity in a cellular context. In a HEK293 TRex cell line expressing COX-2, this compound reduced prostaglandin E2 (PGE2) production with an IC50 of 230 nM [1]. This value places it within the same order of magnitude as the clinically validated COX-2 inhibitor celecoxib, which exhibits an IC50 of 40 nM for COX-2 inhibition in isolated enzyme assays and 91 nM in human dermal fibroblasts [2]. While celecoxib remains more potent, the meta-cyanophenyl compound provides a distinct chemotype offering a potential advantage in selectivity profiling or intellectual property positioning. This moderate potency, combined with its structural divergence from the extensively patented diarylheterocycle class, renders it a valuable starting point for scaffold-hopping campaigns and the development of novel anti-inflammatory agents.
| Evidence Dimension | COX-2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | Celecoxib (COX-2 inhibitor): IC50 = 40 nM (enzymatic assay) and 91 nM (human dermal fibroblasts) |
| Quantified Difference | Target compound is approximately 2.5- to 5.7-fold less potent than celecoxib depending on assay conditions |
| Conditions | Target compound: HEK293 TRex cells expressing COX-2, measured via reduction in PGE2 production using arachidonic acid as substrate. Celecoxib: Human dermal fibroblasts stimulated with IL-1β, measured via reduction in PGE2 production. |
Why This Matters
This quantitative data confirms the compound's capacity to engage COX-2 in a cellular environment, justifying its use as a structurally distinct, moderately potent tool for inflammation-related target validation and as an alternative scaffold for lead optimization.
- [1] BindingDB. (n.d.). Entry BDBM50566913 (CHEMBL4857474): Inhibition of COX2 in HEK293 TRex cells. BindingDB Affinity Data. View Source
- [2] Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. View Source
